4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
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Overview
Description
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4BrClF3N and a molecular weight of 310.50 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: This compound is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:
4-Chloro-2-(trifluoromethyl)quinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline: Contains an additional chloropropyl group, which may alter its chemical properties and applications.
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline: The presence of a methyl group at the 8-position can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-6-chloro-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMWBSPFAUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615776 |
Source
|
Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-32-6 |
Source
|
Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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